molecular formula C19H19N3O4 B3012012 3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 866016-27-5

3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Katalognummer: B3012012
CAS-Nummer: 866016-27-5
Molekulargewicht: 353.378
InChI-Schlüssel: DMPWLUNSXREREY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one features a polycyclic core structure comprising a benzoxadiazocin ring system fused with a bicyclic methano bridge. Key structural attributes include:

  • A 3,5-dimethylphenyl substituent at position 3, providing steric bulk and hydrophobic interactions.
  • A nitro group at position 8, which is strongly electron-withdrawing and may influence reactivity or binding affinity.
  • A methyl group at position 2, contributing to conformational stability.

Eigenschaften

IUPAC Name

10-(3,5-dimethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-6-12(2)8-14(7-11)21-18(23)20-16-10-19(21,3)26-17-5-4-13(22(24)25)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPWLUNSXREREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS Number: 866016-27-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19_{19}H19_{19}N3_{3}O4_{4}
  • Molecular Weight : 353.4 g/mol
  • Structure : The compound features a complex structure with a methanobenzo[d]oxadiazocin core and nitro substituents that may influence its biological activity.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest potential pharmacological properties that warrant further investigation.

Antimicrobial Activity

Some studies have indicated that compounds similar to 3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one exhibit antimicrobial properties. For instance:

  • In vitro studies demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The specific mechanisms of action remain to be elucidated.

Anti-inflammatory Properties

The compound's structural features suggest it may possess anti-inflammatory properties. Research into related compounds indicates:

  • Inhibition of pro-inflammatory cytokines has been observed in similar structures, which could imply that this compound might also modulate inflammatory pathways.

Cytotoxicity and Anticancer Potential

There is growing interest in the anticancer potential of oxadiazocin derivatives:

Case Studies and Research Findings

A review of literature reveals several notable findings regarding the biological activity of related compounds:

StudyFindings
Fortin et al. (2011)Investigated sulfonate derivatives with similar structures; some showed lower toxicity than known anticancer drugs while maintaining efficacy against cancer cells.
PMC4555383 (2015)Highlighted the importance of substituent groups on the aromatic rings in influencing cytotoxicity and potential therapeutic applications.

Mechanistic Insights

The biological mechanisms through which 3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one exerts its effects are still under investigation. Potential pathways include:

  • Modulation of signaling pathways involved in inflammation and apoptosis.
  • Interaction with cellular targets , potentially disrupting normal cellular functions in pathogens or cancer cells.

Vergleich Mit ähnlichen Verbindungen

Implications for Drug Discovery

  • Bioactivity Prediction: Tools like Hit Dexter 2.0 () could classify the target compound as "dark chemical matter" (rarely bioactive) or prioritize it for assays based on structural novelty.
  • Nitro Group Impact : The nitro substituent may confer redox activity or serve as a hydrogen-bond acceptor, distinguishing it from methoxy/methyl analogs in target selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.